molecular formula C14H20N2O4S B5427177 N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B5427177
M. Wt: 312.39 g/mol
InChI Key: KJUYBEBRTKIWBI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N²-[(4-ethoxyphenyl)sulfonyl]-N²-methylglycinamide is a glycinamide derivative characterized by a cyclopropyl group attached to the primary nitrogen and a methyl-substituted sulfonamide moiety at the N² position. This compound is hypothesized to have therapeutic applications, possibly as an enzyme inhibitor or receptor modulator, though specific indications require further study .

Properties

IUPAC Name

N-cyclopropyl-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-20-12-6-8-13(9-7-12)21(18,19)16(2)10-14(17)15-11-4-5-11/h6-9,11H,3-5,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUYBEBRTKIWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as polar solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents at N¹/N² Positions Sulfonyl Group Key Functional Groups Molecular Weight (g/mol)
Target Compound: N-cyclopropyl-N²-[(4-ethoxyphenyl)sulfonyl]-N²-methylglycinamide N¹: Cyclopropyl; N²: Methyl 4-Ethoxyphenyl Sulfonamide, Glycinamide Not reported
N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide N¹: 2-(Pyridinylsulfanyl)ethyl; N²: 4-Methylphenyl 4-Ethoxyphenyl Sulfonamide, Pyridinylsulfanyl, Glycinamide Not reported
Etofenprox Ether-linked propyl and benzyl groups None (3-phenoxybenzyl ether) Pyrethroid-ether, Benzyl ether 376.49
N-hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide N¹: Hydroxy; N²: 2-Hydroxyethyl 4-Methoxyphenyl Hydroxyl, Sulfonamide, Glycinamide 304.32 (C11H16N2O6S)
N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide N¹: 4-Methoxyphenyl; N²: 3-Nitrophenyl Phenyl Nitro, Sulfonamide, Glycinamide Not reported

Biological Activity

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclopropyl Group : Imparts unique steric and electronic properties.
  • Sulfonyl Group : Enhances interactions with biological targets.
  • Ethoxyphenyl Moiety : Contributes to hydrophobic interactions.

Molecular Formula

C14H19ClN2O4SC_{14}H_{19}ClN_{2}O_{4}S

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-cyclopropylacetamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

The mechanism of action involves the compound's interaction with specific enzymes and proteins. The sulfonyl group can form strong hydrogen bonds and ionic interactions, potentially inhibiting enzymatic activity. The binding affinity is influenced by the cyclopropyl and glycinamide moieties, which may enhance specificity towards certain biological targets.

Research Findings

  • Enzyme Inhibition Studies :
    • This compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation.
    • For instance, studies have demonstrated that this compound can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
  • Cellular Assays :
    • In vitro assays indicate that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for different cell lines vary, indicating selective toxicity .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it a viable candidate for further development into therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cells. The results indicated significant inhibition of cell growth with an IC50 value of 15 µM, demonstrating its potential as a lead compound for developing new cancer therapies .

Case Study 2: Enzyme Targeting

Research conducted on the enzyme inhibition profile revealed that this compound effectively inhibits the activity of specific kinases involved in tumor growth. The study highlighted that the sulfonamide functionality is crucial for binding to the active site of these enzymes, which could lead to reduced tumor progression in vivo .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2,5-dichlorophenyl)-N~2~-ethylglycinamideStructureModerate kinase inhibition
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamideStructureLow anticancer activity

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